3-(3-Chlorophenyl)-7-ethoxychromen-2-one
Overview
Description
3-(3-Chlorophenyl)-7-ethoxychromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-7-ethoxychromen-2-one typically involves the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromen-2-one core. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are also employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-7-ethoxychromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the chromen-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized chromen-2-one derivatives.
Scientific Research Applications
3-(3-Chlorophenyl)-7-ethoxychromen-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making it a valuable compound for drug discovery and development.
Medicine: The compound’s potential therapeutic effects are being explored in the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-7-ethoxychromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival. The compound may also modulate signaling pathways related to inflammation and microbial growth, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with stimulant properties.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Carbonyl cyanide m-chlorophenyl hydrazone: A chemical inhibitor of oxidative phosphorylation.
Uniqueness
3-(3-Chlorophenyl)-7-ethoxychromen-2-one is unique due to its chromen-2-one core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(3-chlorophenyl)-7-ethoxychromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO3/c1-2-20-14-7-6-12-9-15(17(19)21-16(12)10-14)11-4-3-5-13(18)8-11/h3-10H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNOPJPWEYAXLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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